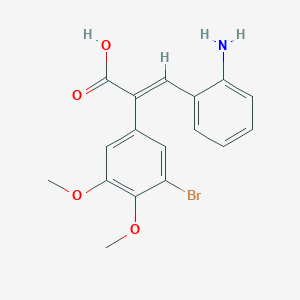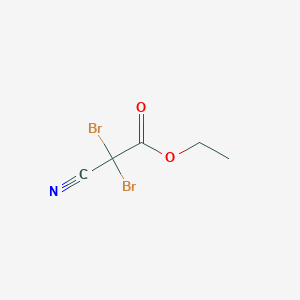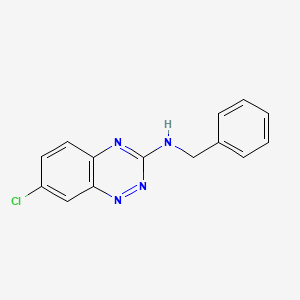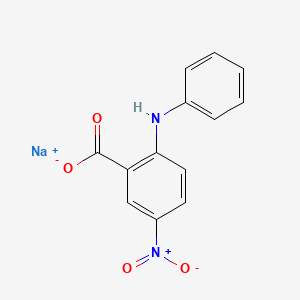
Sodium 2-(phenylamino)-5-nitro-benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(phenylamino)-5-nitro-benzoate is an organic compound that features a benzoate core substituted with a phenylamino group and a nitro group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(phenylamino)-5-nitro-benzoate typically involves the nitration of 2-(phenylamino)benzoic acid followed by neutralization with sodium hydroxide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified through recrystallization or other suitable purification techniques to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-(phenylamino)-5-nitro-benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Reduction: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Reduction: 2-(phenylamino)-5-amino-benzoate.
Oxidation: Quinone derivatives.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Sodium 2-(phenylamino)-5-nitro-benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Sodium 2-(phenylamino)-5-nitro-benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylamino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparación Con Compuestos Similares
Sodium 2-(phenylamino)-5-nitro-benzoate can be compared with other similar compounds, such as:
2-(phenylamino)-benzoic acid: Lacks the nitro group, resulting in different chemical and biological properties.
2-(phenylamino)-5-chloro-benzoate: Contains a chlorine atom instead of a nitro group, leading to variations in reactivity and applications.
2-(phenylamino)-5-sulfonyl-benzoate: Features a sulfonyl group, which imparts different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which allows it to participate in a diverse array of chemical reactions and exhibit distinct biological activities.
Propiedades
Número CAS |
7066-51-5 |
|---|---|
Fórmula molecular |
C13H9N2NaO4 |
Peso molecular |
280.21 g/mol |
Nombre IUPAC |
sodium;2-anilino-5-nitrobenzoate |
InChI |
InChI=1S/C13H10N2O4.Na/c16-13(17)11-8-10(15(18)19)6-7-12(11)14-9-4-2-1-3-5-9;/h1-8,14H,(H,16,17);/q;+1/p-1 |
Clave InChI |
LIECGDMOVFMLDS-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


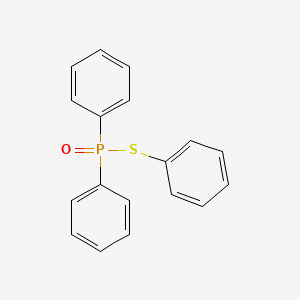
![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14727936.png)
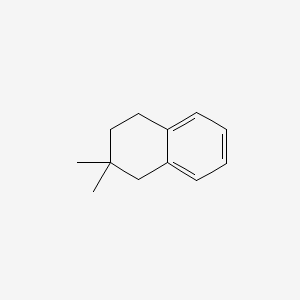
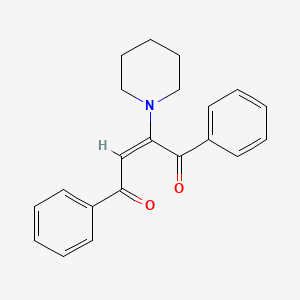
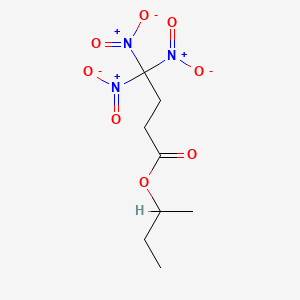
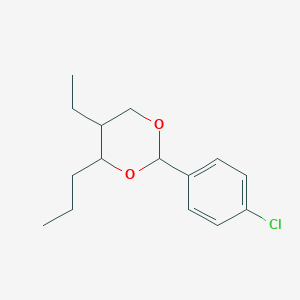
![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)
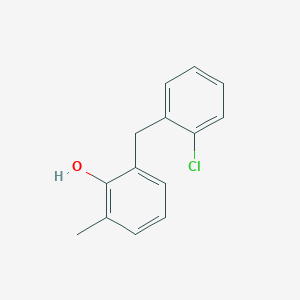
![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)
![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)
